2-(3-(Trifluoromethoxy)phenyl)pyridine-3-methanol
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Overview
Description
2-(3-(Trifluoromethoxy)phenyl)pyridine-3-methanol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring with a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Trifluoromethoxy)phenyl)pyridine-3-methanol typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the introduction of the trifluoromethoxy group to a phenyl ring. A common method is the reaction of phenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Coupling with Pyridine: The trifluoromethoxyphenyl intermediate is then coupled with a pyridine derivative. This can be achieved through a Suzuki-Miyaura cross-coupling reaction, where the phenylboronic acid derivative reacts with a halogenated pyridine in the presence of a palladium catalyst.
Introduction of the Methanol Group: The final step involves the introduction of the methanol group at the 3-position of the pyridine ring. This can be done through a Grignard reaction, where a suitable Grignard reagent reacts with the pyridine derivative to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(3-(Trifluoromethoxy)phenyl)pyridine-3-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the design of new materials.
Biology: Investigated for its potential as a bioactive compound. The trifluoromethoxy group can enhance the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Explored for its potential therapeutic properties. Compounds with trifluoromethoxy groups are often found in drugs targeting central nervous system disorders, inflammation, and cancer.
Industry: Utilized in the development of agrochemicals and materials with improved performance characteristics, such as increased resistance to degradation and enhanced efficacy.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)pyridine-3-methanol depends on its specific application:
Pharmaceuticals: The trifluoromethoxy group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electronic effects. This can modulate the activity of enzymes, receptors, and other proteins.
Agrochemicals: The compound can act as an inhibitor of specific enzymes in pests, leading to their death or reduced activity.
Comparison with Similar Compounds
2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group. This difference can significantly alter the compound’s electronic properties and reactivity.
2-(3-(Trifluoromethoxy)phenyl)pyridine-4-methanol: Similar structure but with the methanol group at the 4-position of the pyridine ring. This positional isomer can have different biological and chemical properties.
Uniqueness: 2-(3-(Trifluoromethoxy)phenyl)pyridine-3-methanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances the compound’s stability and bioavailability. This makes it a valuable compound in various fields of research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work and explore its full potential.
Properties
IUPAC Name |
[2-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-11-5-1-3-9(7-11)12-10(8-18)4-2-6-17-12/h1-7,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQJBBGFEPJWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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